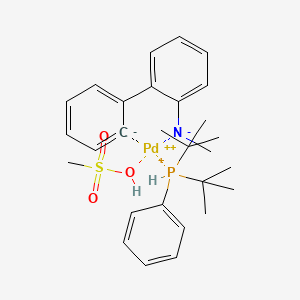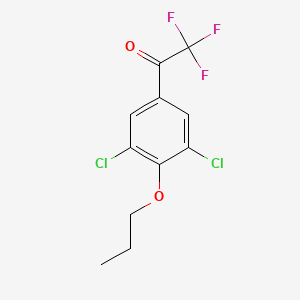
1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of dichloro, propoxy, and trifluoro groups attached to a phenyl ring, making it a compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,5-dichloro-4-propoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process typically includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted nucleophiles in place of chlorine atoms.
科学的研究の応用
1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
- 1-(3,5-Dichloro-4-propoxyphenyl)ethanone
- 1-(3,5-Dichloro-4-propoxyphenyl)-1-butanol
- (3,5-Dichloro-4-propoxyphenyl)boronic acid
Comparison: 1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoro group, which imparts distinct chemical and physical properties compared to its analogs. This trifluoro group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific research applications.
特性
分子式 |
C11H9Cl2F3O2 |
|---|---|
分子量 |
301.09 g/mol |
IUPAC名 |
1-(3,5-dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H9Cl2F3O2/c1-2-3-18-9-7(12)4-6(5-8(9)13)10(17)11(14,15)16/h4-5H,2-3H2,1H3 |
InChIキー |
XIOFUTALTGFSPQ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopenta[cd]azulene](/img/structure/B14757204.png)

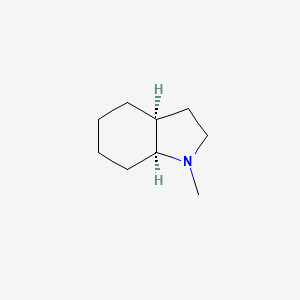
![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)

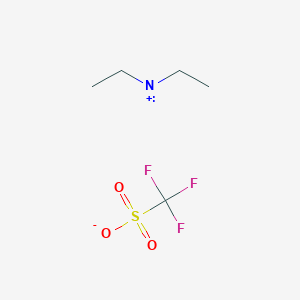
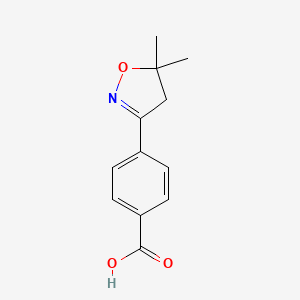
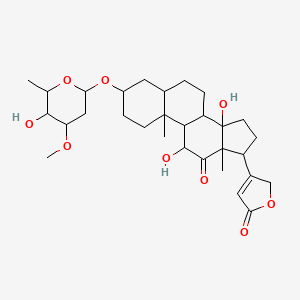

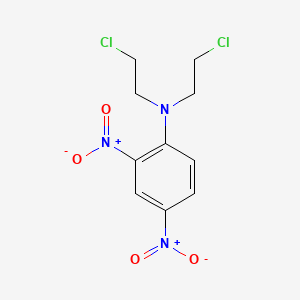
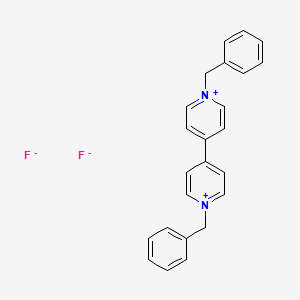
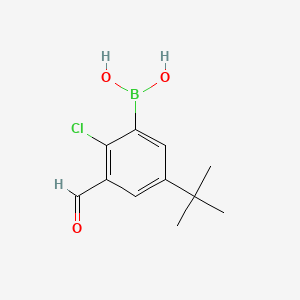
![7H-Benzo[c]thioxanthene](/img/structure/B14757276.png)
